An In-Depth Technical Guide to the Structural Analysis of 4-Amino-5-bromopyrimidine-2-carbonitrile
An In-Depth Technical Guide to the Structural Analysis of 4-Amino-5-bromopyrimidine-2-carbonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-bromopyrimidine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a "privileged scaffold," appearing in a vast array of biologically active molecules, including anticancer and antiviral agents.[1][2][3] The strategic placement of an amino group, a bromine atom, and a nitrile moiety provides multiple reactive handles for synthetic diversification, making it a valuable building block for drug discovery. This guide provides a comprehensive, in-depth structural analysis of this compound, detailing the application of modern spectroscopic and analytical techniques. While direct experimental data for this specific isomer is not extensively published, this paper synthesizes predictive analyses based on foundational chemical principles and comparative data from closely related analogs to offer a robust characterization framework.
Introduction: The Significance of a Versatile Scaffold
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[3] This inherent biocompatibility has made pyrimidine derivatives a focal point of pharmaceutical research for decades, leading to numerous approved drugs.[4] 4-Amino-5-bromopyrimidine-2-carbonitrile emerges as a particularly strategic starting material. Its substituents are not merely decorative; they are key functional groups that dictate its chemical reactivity and potential applications:
-
4-Amino Group: Acts as a hydrogen bond donor and a nucleophilic site.
-
5-Bromo Group: Serves as a key site for modifications, particularly through metal-catalyzed cross-coupling reactions, and can influence the electronic properties of the ring.
-
2-Carbonitrile Group: A versatile functional group that can be hydrolyzed, reduced, or used in cycloaddition reactions. It is also a strong electron-withdrawing group, significantly impacting the ring's chemistry.
Understanding the precise structure of this molecule is paramount for its effective use. This guide explains the causality behind choosing specific analytical methods and details the protocols required for a rigorous and self-validating structural confirmation.
Physicochemical & Predicted Properties
A summary of the core physical and chemical properties of 4-Amino-5-bromopyrimidine-2-carbonitrile is essential for its handling and use in synthesis. The data presented below is based on computational predictions and data from its close structural isomer, 4-Amino-2-bromopyrimidine-5-carbonitrile (CAS 94741-70-5).[5][6]
| Property | Predicted Value / Observation | Source / Rationale |
| Molecular Formula | C₅H₃BrN₄ | Based on chemical structure. |
| Molecular Weight | 199.01 g/mol | Calculated from the molecular formula. |
| CAS Number | 1059174-68-3 | Guidechem database entry.[7] |
| Appearance | Predicted to be a solid | Typical for small, functionalized heterocyclic molecules. |
| Melting Point | >250 °C (decomposes) | High melting point is expected due to planarity and potential for intermolecular hydrogen bonding. The 2-bromo isomer melts at 254 °C (dec.).[5] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF). | Predicted based on the polar functional groups and aromatic core. |
Synthetic Strategy Overview
The synthesis of highly substituted pyrimidines often involves the condensation of a three-carbon component with an amidine-containing species. One plausible route to 4-Amino-5-bromopyrimidine-2-carbonitrile could involve the cyclization of a suitably functionalized precursor, followed by bromination. The bromination of pyrimidine rings, particularly at the C-5 position, is a well-established transformation.[8]
Core Structural Elucidation Methodologies
A multi-technique approach is essential for the unambiguous structural confirmation of 4-Amino-5-bromopyrimidine-2-carbonitrile. Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale: The pyrimidine ring is an electron-deficient system, which causes protons and carbons attached to it to be "deshielded" and appear at a higher chemical shift (downfield) compared to analogous benzene systems. The specific substitution pattern creates a unique electronic environment for each atom, resulting in a predictable and diagnostic spectral fingerprint.
Predicted ¹H NMR Spectrum (in DMSO-d₆): The structure has only one proton on the pyrimidine ring (at C6) and two protons on the amino group.
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H6 Proton: A sharp singlet is expected. Its chemical shift will be significantly downfield (> 8.0 ppm) due to the anisotropic effect of the ring and the electron-withdrawing nature of the adjacent nitrile and bromo substituents.
-
-NH₂ Protons: A broad singlet is anticipated in the range of 7.0-8.0 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.
Predicted ¹³C NMR Spectrum (in DMSO-d₆): The molecule has five distinct carbon environments.
-
C2 (attached to -CN): This quaternary carbon will likely appear around 150-160 ppm.
-
C4 (attached to -NH₂): The amino group is electron-donating, shielding this carbon. Expected shift: ~160 ppm.
-
C5 (attached to -Br): The carbon directly bonded to bromine is expected to be significantly shielded compared to other ring carbons, likely appearing in the 90-100 ppm range.
-
C6 (attached to -H): This carbon will be found in the aromatic region, typically around 160-165 ppm.
-
-CN (Nitrile Carbon): The nitrile carbon itself will have a characteristic chemical shift around 115-120 ppm.
| Predicted NMR Data Summary (DMSO-d₆) | |
| ¹H NMR | δ (ppm) |
| H6 (s, 1H) | 8.2 - 8.6 |
| -NH₂ (br s, 2H) | 7.0 - 8.0 |
| ¹³C NMR | δ (ppm) |
| C2 | 150 - 160 |
| C4 | ~160 |
| C5 | 90 - 100 |
| C6 | 160 - 165 |
| C≡N | 115 - 120 |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Use a standard single-pulse experiment. Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
¹³C Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C and the presence of quaternary carbons, acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[9]
Expertise & Rationale: Each functional group (N-H, C≡N, C-Br, C=N) absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend. The presence of sharp, distinct peaks in specific regions of the spectrum provides definitive evidence for these groups. For a primary amine (-NH₂), two distinct N-H stretching bands are a key diagnostic feature.[10]
Predicted FT-IR Absorption Bands (KBr Pellet):
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium-Strong |
| 3200 - 3100 | Aromatic C-H Stretch | Pyrimidine Ring | Weak |
| 2230 - 2210 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1670 - 1620 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Strong |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyrimidine Ring | Medium-Strong |
| ~600 | C-Br Stretch | Bromo-aromatic | Medium |
Protocol: KBr Pellet Method for FT-IR
-
Drying: Dry both the sample and infrared-grade potassium bromide (KBr) in an oven at 110°C for 2-4 hours to remove moisture. Cool in a desiccator.
-
Grinding: Place ~1-2 mg of the sample and ~100-150 mg of dry KBr into an agate mortar. Grind thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the exact molecular weight and the fragmentation pattern, which acts like a molecular fingerprint.
Expertise & Rationale: The most critical diagnostic feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (M and M+2). This pattern is a definitive indicator of the presence of a single bromine atom in the ion.[12]
Predicted Fragmentation Pathway (Electron Ionization - EI): Under hard ionization techniques like EI, the molecular ion will fragment in predictable ways.[13] Common fragmentation pathways for substituted pyrimidines involve the loss of small, stable neutral molecules or radicals.[11][14]
Protocol: Electrospray Ionization (ESI-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The amino group is readily protonated.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120-150 °C.
-
Data Acquisition: Acquire full scan data in a mass range that includes the expected protonated molecule [M+H]⁺ (m/z 199/201).
-
-
Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ isotopic peaks (m/z 199 and 201) as the precursor ions and applying collision energy to induce fragmentation.
X-ray Crystallography
While other methods infer connectivity, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.[15]
Expertise & Rationale: This technique is the gold standard for structural determination. It allows for the precise measurement of bond lengths, bond angles, and torsional angles. For 4-Amino-5-bromopyrimidine-2-carbonitrile, it would definitively confirm the substitution pattern and reveal details about the planarity of the molecule. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitrile or ring nitrogens of a neighboring molecule, which dictates the crystal packing and influences physical properties like melting point and solubility.[16]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Prerequisite): The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion using a solvent/anti-solvent system (e.g., dissolving the compound in DMSO and allowing diethyl ether vapor to slowly diffuse in).
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and molecular structure.
Conclusion and Application in Drug Development
The structural analysis of 4-Amino-5-bromopyrimidine-2-carbonitrile requires a synergistic application of NMR, FT-IR, and Mass Spectrometry, with X-ray crystallography serving as the ultimate confirmation. The predictive data and protocols outlined in this guide provide a robust framework for its unequivocal identification.
The validated structure confirms its utility as a versatile intermediate. The amino and nitrile groups provide sites for building molecular complexity, while the bromine atom is a powerful handle for introducing diversity via modern synthetic methods like Suzuki and Buchwald-Hartwig couplings. This positions 4-Amino-5-bromopyrimidine-2-carbonitrile as a valuable starting material for creating libraries of novel compounds in the quest for new and more effective therapeutics.[3][17]
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